molecular formula C8H14O3 B1347620 Ethyl 2-hydroxycyclopentanecarboxylate CAS No. 54972-10-0

Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B1347620
CAS No.: 54972-10-0
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C8H14O3. It is an ester derived from 2-hydroxycyclopentanecarboxylic acid and ethanol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxycyclopentanecarboxylate can be synthesized through the esterification of 2-hydroxycyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-hydroxycyclopentanecarboxylic acid+ethanolacid catalystethyl 2-hydroxycyclopentanecarboxylate+water\text{2-hydroxycyclopentanecarboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-hydroxycyclopentanecarboxylic acid+ethanolacid catalyst​ethyl 2-hydroxycyclopentanecarboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-hydroxycyclopentanecarboxylic acid and ethanol in the presence of an acid or base.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 2-hydroxycyclopentanecarboxylic acid and ethanol.

    Oxidation: 2-oxocyclopentanecarboxylic acid.

    Reduction: 2-hydroxycyclopentanol.

Scientific Research Applications

Ethyl 2-hydroxycyclopentanecarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxycyclopentanecarboxylate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Ethyl 2-hydroxycyclopentanecarboxylate can be compared with other similar compounds such as:

    Ethyl cyclopentanecarboxylate: Lacks the hydroxyl group, making it less reactive in certain reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and physical properties.

    2-hydroxycyclopentanecarboxylic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.

This compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

ethyl 2-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIGGNBUOZGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940324
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54972-10-0, 1883-91-6
Record name 54972-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1st method: 10 g of sodium borohydride are added to a solution of 62.4 g (0.4 mole) of 2-oxo-cyclopentylcarboxylic acid ethyl ester in 200 ml of methanol cooled to 0° C. When the reaction, which is followed by thin layer chromatography, is completed, the reaction mixture is poured with caution into an aqueous solution saturated with NaH2PO4. By extracting with ethyl ether and subsequently evaporating off the solvent, a residue is obtained which is purified by under vacuum distillation yielding 44 g of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester (b.p. 87° C./0.3 mmHg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-oxo-cyclopentanecarboxylic acid ethyl ester (10 g, 64.0 mmol) in ethanol (106.7 mL) cooled to 0° C. was treated with 98% sodium borohydride (686 mg, 17.78 mmol). The reaction was stirred at 0° C. for 30 min. At this time, the reaction mixture was poured into water (53 mL) and was extracted into diethyl ether 3×100 mL). The organics were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 75/25 ethyl acetate/hexanes) afforded 2-hydroxy-cyclopentanecarboxylic acid ethyl ester (8.5 g, 83.9%) as a clear liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
106.7 mL
Type
solvent
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The asymmetric reduction of ethyl 2-oxocyclopentanecarboxylate was carried out by using this reductase (1). Namely, 4 ml of the reaction mixture containing the reductase (1) (2U), NADPH (0.8 μmol), ethyl 2-oxocyclopentanecarboxylate (100 μmol, 16 mg), phosphate buffer solution (pH 7.0, 400 μmol), glucose dehydrogenase [manufactured by Sigma, Co., U.S.A.; 2U (wherein 1U is defined as the amount of the enzyme which reduces 1 μmol of NADP+ per 1 minute in the presence of glucose)] and glucose (100 μmol) was incubated at 30° C. with gentle shaking to promote the enzymatic reaction. After 6 hour-incubation, the reaction mixture was extracted according to the same manner as in Example 3. The extract was analyzed by gas chromatography described in Example 1. As a result, the yield of the cis isomer was 15.9 mg (reduction yield >99%), and neither the remaining substrate nor the trans isomer was detected. On the other hand, the extract above was distilled off according to the the same manner as in Example 3 to obtain the reduction product, ethyl 2-hydroxycyclopentane-carboxylate. The resulting reduction product was analyzed by high performance liquid chromatography as described in Example 1. As a result, only the cis 2 isomer was detected and no other isomers were detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 μmol
Type
reactant
Reaction Step Five
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
reaction mixture
Quantity
4 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0.8 μmol
Type
reactant
Reaction Step Seven
Quantity
16 mg
Type
reactant
Reaction Step Seven
Quantity
400 μmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2U
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxycyclopentanecarboxylate
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Reactant of Route 6
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